molecular formula C39H54ClFeNNiP2- B6289742 benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron CAS No. 2049086-34-0

benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron

Cat. No.: B6289742
CAS No.: 2049086-34-0
M. Wt: 748.8 g/mol
InChI Key: JTNPZFMHJBNIDZ-DSWBINGXSA-M
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Description

This compound is a complex organometallic compound containing a nickel(II) center. It also contains a ferrocene moiety, which is a sandwich compound consisting of two cyclopentadienyl rings bound to an iron(II) center. The presence of phosphine ligands suggests that this compound might be used as a catalyst in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the ferrocene and phosphine moieties. The exact structure would depend on the spatial arrangement of these groups around the nickel(II) center .


Chemical Reactions Analysis

As a nickel(II) complex with phosphine ligands, this compound could potentially act as a catalyst in a variety of chemical reactions, such as cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an organometallic complex, it would likely be sensitive to air and moisture .

Scientific Research Applications

Catalysis in Asymmetric Synthesis

Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II) and similar complexes have been utilized in asymmetric synthesis. For example, nickel complexes with phosphine ligands have been applied in the asymmetric cross-coupling of 1-phenylethylmagnesium chloride with vinyl bromide, achieving modest enantiomeric excess (Hayashi, Konishi, Hioki, Kumada, Ratajczak & Niedbala, 1981) (Hayashi et al., 1981). Additionally, the hydrophosphination of methacrylonitrile catalyzed by nickel complexes with ferrocenylphosphine ligands resulted in chiral 2-cyanopropylphosphines with high enantiomeric excess, indicating its potential in creating asymmetric compounds (Sadow & Togni, 2005) (Sadow & Togni, 2005).

Ligand Influence in Metal Complexes

Research also focuses on how substituents in ligands like ferrocenyl influence the behavior of metal complexes, such as nickel and palladium complexes. In a study, bidentate pyridine-phosphine ligands with different aryl groups, including ferrocenyl, were synthesized and their influence on nickel and palladium complexes' ethene oligomerization behavior was examined (Flapper, Leeuwen, Elsevier & Kamer, 2009) (Flapper et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific reaction that this compound is catalyzing. In general, transition metal complexes like this one can facilitate reactions by coordinating to reactants, stabilizing transition states, and lowering activation energies .

Safety and Hazards

Like many organometallic compounds, this compound is likely to be sensitive to air and moisture, and may pose hazards related to reactivity and flammability. Proper safety precautions should be taken when handling this compound .

Future Directions

The potential applications of this compound would likely be in the field of catalysis, given its structure. Future research could explore its efficacy in various types of reactions, and modifications could be made to the structure to enhance its performance .

Properties

IUPAC Name

benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40P2.C7H4N.C5H10.ClH.Fe.Ni/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1/t21-,24?,25?;;;;;/m1...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNPZFMHJBNIDZ-DSWBINGXSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54ClFeNNiP2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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